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molecular formula C9H10BrNO B8669697 2-[4-(Bromomethyl)phenyl]acetamide CAS No. 847486-99-1

2-[4-(Bromomethyl)phenyl]acetamide

Cat. No. B8669697
M. Wt: 228.09 g/mol
InChI Key: NULKBLUDAUUXPB-UHFFFAOYSA-N
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Patent
US08232426B2

Procedure details

To a solution of (4-bromomethyl-phenyl)-acetic acid (9.23 g, 40.30 mmol) and N,N-dimethylformamide (0.5 ml, 6.47 mmol) in toluene (100 ml) thionyl chloride (3.1 ml, 42.31 mmol) was added. The mixture was heated at 80° C. for 1 h. At 0° C., this mixture was added to a solution of ammonia in water (25%, 200 ml). After stirring for 30 min the precipitate was collected, washed with water and pentane, and dried in a vacuum oven at 50° C. to give the product as white crystals (5.8 g, 63%).
Quantity
9.23 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.C[N:14](C)C=O.C1(C)C=CC=CC=1.N>O>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([NH2:14])=[O:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
9.23 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water and pentane
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 393%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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